molecular formula C10H6ClN5S B15214766 2-chloro-6-pyridin-4-ylsulfanyl-7H-purine CAS No. 646510-53-4

2-chloro-6-pyridin-4-ylsulfanyl-7H-purine

Cat. No.: B15214766
CAS No.: 646510-53-4
M. Wt: 263.71 g/mol
InChI Key: JEDPZEUSSCRJBA-UHFFFAOYSA-N
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Description

2-Chloro-6-(pyridin-4-ylthio)-1H-purine is a heterocyclic compound that features a purine core substituted with a chlorine atom at the 2-position and a pyridin-4-ylthio group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(pyridin-4-ylthio)-1H-purine typically involves the reaction of 2-chloropurine with 4-mercaptopyridine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(pyridin-4-ylthio)-1H-purine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The pyridin-4-ylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the purine core.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted purines with various functional groups replacing the chlorine atom.

    Oxidation: Sulfoxides or sulfones derived from the pyridin-4-ylthio group.

    Reduction: Reduced derivatives of the pyridine ring or the purine core.

Scientific Research Applications

2-Chloro-6-(pyridin-4-ylthio)-1H-purine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Chemical Biology: It serves as a tool compound to probe the function of specific enzymes or receptors in biological systems.

    Material Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(pyridin-4-ylthio)-1H-purine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the pyridin-4-ylthio group play crucial roles in binding to the active sites of these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(methylthio)-1H-purine: Similar structure but with a methylthio group instead of a pyridin-4-ylthio group.

    2-Chloro-6-(phenylthio)-1H-purine: Similar structure but with a phenylthio group instead of a pyridin-4-ylthio group.

    2-Chloro-6-(ethylthio)-1H-purine: Similar structure but with an ethylthio group instead of a pyridin-4-ylthio group.

Uniqueness

2-Chloro-6-(pyridin-4-ylthio)-1H-purine is unique due to the presence of the pyridin-4-ylthio group, which imparts distinct electronic and steric properties compared to other thio-substituted purines. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for drug discovery and other scientific research applications.

Properties

CAS No.

646510-53-4

Molecular Formula

C10H6ClN5S

Molecular Weight

263.71 g/mol

IUPAC Name

2-chloro-6-pyridin-4-ylsulfanyl-7H-purine

InChI

InChI=1S/C10H6ClN5S/c11-10-15-8-7(13-5-14-8)9(16-10)17-6-1-3-12-4-2-6/h1-5H,(H,13,14,15,16)

InChI Key

JEDPZEUSSCRJBA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1SC2=NC(=NC3=C2NC=N3)Cl

Origin of Product

United States

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